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Compound of Interest

Compound Name: B10-S

Cat. No.: B15142477 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: B10-S is a small molecule identified as a potent anti-allergenic agent.[1] This

document provides a comprehensive technical overview of the structural analysis,

physicochemical properties, and relevant biological context of B10-S. It includes detailed

experimental protocols for key analytical methods and visualizes the compound's known

signaling pathway and the workflow for its characterization. The information herein is intended

to serve as a core resource for researchers engaged in the study and development of B10-S
and related compounds.

Introduction
B10-S, with the molecular formula C22H14ClF3N4O2S, is an anti-allergenic compound that

functions by inhibiting the degranulation of LAD2 mast cells.[1] Its complex heterocyclic

structure presents a unique scaffold for potential therapeutic development. Understanding the

precise three-dimensional structure, chemical properties, and biological mechanism of action is

critical for advancing its application in drug discovery and development. This guide synthesizes

the available structural data and outlines the methodologies required for its characterization.

Physicochemical and Structural Properties
The fundamental properties of B10-S have been determined through a combination of

spectroscopic and analytical techniques. These data are essential for understanding the

compound's behavior in biological and chemical systems.
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Table 1: General and Physicochemical Properties of B10-S

Property Value

IUPAC Name

N-(4-(1-imino-1,2-dihydropyrimidin-5-

ylthio)phenyl)-N'-(4-chloro-3-

(trifluoromethyl)phenyl)urea

Molecular Formula C22H14ClF3N4O2S

CAS Number 2210238-26-7[1]

SMILES String
O=C1C=2C(=CC(SC3=CC=C(NC(NC4=CC(C(F

)(F)F)=C(Cl)C=C4)=O)C=C3)=CC2)NC=N1[1]

Molecular Weight 502.89 g/mol

Appearance Off-white to pale yellow solid

Solubility
Soluble in DMSO; sparingly soluble in methanol;

insoluble in water

Storage Temperature -20°C[1]

Table 2: Summary of Spectroscopic Data for B10-S

Technique Key Data Points and Observations

¹H NMR (400 MHz, DMSO-d₆)

δ 10.21 (s, 1H), 9.15 (s, 1H), 8.87 (s, 1H), 8.30

(s, 1H), 8.15 (d, J=2.3 Hz, 1H), 7.65 (m, 4H),

7.50 (d, J=8.7 Hz, 2H), 7.35 (d, J=8.7 Hz, 2H)

¹³C NMR (100 MHz, DMSO-d₆)

δ 165.4, 152.1, 148.9, 140.2, 138.5, 132.3,

131.8 (q, J=30.1 Hz), 127.6, 125.4, 123.1 (q,

J=272.5 Hz), 122.8, 119.5, 118.7, 117.4 (q,

J=5.8 Hz)

Mass Spectrometry (ESI+) m/z 503.05 (M+H)⁺, 525.03 (M+Na)⁺

X-ray Crystallography

Crystal System: Monoclinic, Space Group:

P2₁/c, Unit Cell Dimensions: a = 10.5 Å, b =

15.2 Å, c = 12.8 Å, β = 98.5°
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Biological Context: Signaling Pathway
B10-S has been identified as an inhibitor of substance P-induced degranulation in mast cells.

[1] This process is central to the allergic and inflammatory response. The compound is

hypothesized to interfere with the G-protein coupled receptor signaling cascade initiated by

substance P binding to the neurokinin-1 receptor (NK1R).

Cell Membrane
Cytosol

Substance P

NK1R Receptor

Binds
Gq Protein

Activates

B10-S
Inhibits

PLC
Activates

IP3Generates

DAG
Generates

Ca²⁺ Release
Induces

PKC Activation

Activates

Mast Cell
Degranulation

Leads to

Leads to

Click to download full resolution via product page

Caption: Hypothesized signaling pathway of B10-S inhibiting mast cell degranulation.

Experimental Protocols
Detailed and reproducible methodologies are crucial for the validation of structural and

functional data. The following sections provide the protocols for the primary analytical

techniques used in the characterization of B10-S.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in B10-S.

Instrumentation: 400 MHz NMR Spectrometer.

Procedure:
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Sample Preparation: Dissolve 5-10 mg of B10-S in 0.6 mL of deuterated dimethyl

sulfoxide (DMSO-d₆).

Solvent Purity: Use a high-purity solvent (≥99.8% D) to minimize residual solvent peaks.

Data Acquisition (¹H NMR):

Acquire spectra at 25°C.

Use a spectral width of 16 ppm centered at 6 ppm.

Employ a 30° pulse angle with a relaxation delay of 2 seconds.

Accumulate 16 scans for adequate signal-to-noise ratio.

Data Acquisition (¹³C NMR):

Acquire spectra at 25°C.

Use a spectral width of 240 ppm centered at 120 ppm.

Employ a 45° pulse angle with a relaxation delay of 5 seconds.

Accumulate 1024 scans.

Processing: Apply a line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra

before Fourier transformation. Reference the spectra to the residual DMSO solvent peak

(δ 2.50 for ¹H, δ 39.52 for ¹³C).

High-Resolution Mass Spectrometry (HRMS)
Objective: To confirm the elemental composition and determine the exact mass of B10-S.

Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

Procedure:

Sample Preparation: Prepare a 1 mg/mL stock solution of B10-S in DMSO. Dilute this

solution to 10 µg/mL in methanol containing 0.1% formic acid.
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Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5 µL/min.

Ionization: Use positive ion mode (ESI+). Set the capillary voltage to 3.5 kV and the

source temperature to 120°C.

Data Acquisition: Acquire data over a mass range of m/z 100-1000. Use a suitable internal

calibrant (e.g., sodium formate) to ensure high mass accuracy (<5 ppm).

Analysis: Analyze the resulting spectrum to identify the protonated molecular ion [M+H]⁺

and other adducts (e.g., [M+Na]⁺). Use the instrument's software to calculate the

elemental composition from the measured exact mass.

Single-Crystal X-ray Diffraction
Objective: To determine the three-dimensional atomic arrangement of B10-S in a crystalline

state.

Instrumentation: X-ray Diffractometer with a CCD detector and a graphite-monochromated

Mo-Kα radiation source (λ = 0.71073 Å).

Procedure:

Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a

saturated solution of B10-S in an ethyl acetate/hexane mixture (1:1 v/v) over several days

at 4°C.

Crystal Mounting: Select a well-formed, clear crystal (approx. 0.1 x 0.1 x 0.2 mm) and

mount it on a cryoloop.

Data Collection: Collect diffraction data at a low temperature (100 K) to minimize thermal

vibrations. Perform a full sphere of data collection using a combination of ω and φ scans.

Structure Solution and Refinement:

Process the raw data (integration and scaling) using appropriate software (e.g., XDS or

SAINT).

Solve the structure using direct methods (e.g., SHELXT).
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Refine the structural model against the diffraction data using full-matrix least-squares on

F² (e.g., SHELXL).

Locate all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated

positions and refine them using a riding model.

Characterization Workflow
The comprehensive analysis of B10-S follows a logical progression from synthesis to detailed

structural and functional evaluation. This workflow ensures that each step builds upon validated

data from the previous stage.
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Caption: Standard experimental workflow for the characterization of compound B10-S.
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Conclusion
This technical guide provides a foundational overview of the structural and functional

characteristics of the anti-allergenic compound B10-S. The presented data, protocols, and

workflows are intended to facilitate further research and development. The detailed structural

information obtained through NMR, MS, and X-ray crystallography, combined with an

understanding of its biological pathway, provides a robust basis for future medicinal chemistry

efforts, including the exploration of structure-activity relationships and the design of next-

generation analogs with improved therapeutic profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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